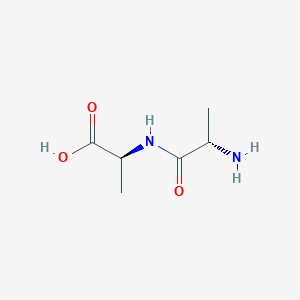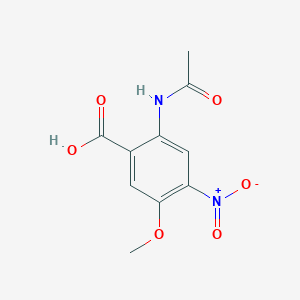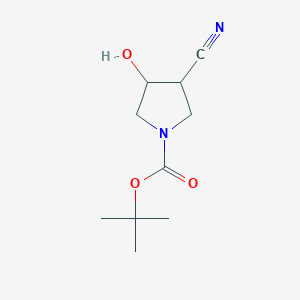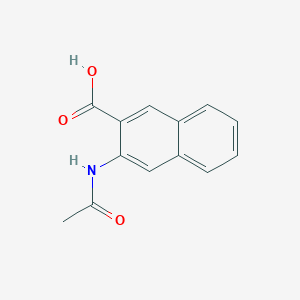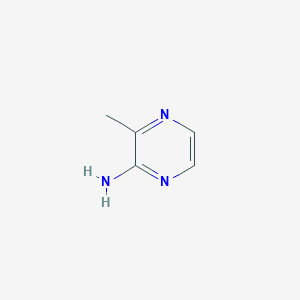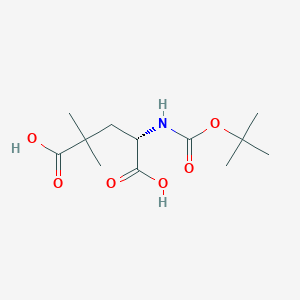
2-Phenylpyridin-4-amine
Overview
Description
2-Phenylpyridin-4-amine is an organic compound with the molecular formula C11H10N2 It is a derivative of pyridine, where the amino group is attached to the fourth position of the pyridine ring, and a phenyl group is attached to the second position
Mechanism of Action
Target of Action
2-Phenylpyridin-4-amine primarily targets the Lanosterol 14-alpha demethylase . This enzyme plays a crucial role in the biosynthesis of sterols in fungi and is a target for antifungal drugs . Additionally, it has been found to inhibit human ASIC3 expressed in HEK293 cells .
Mode of Action
It’s known that amines can react with acid chlorides to form amides . This reaction could potentially be involved in the interaction of this compound with its targets.
Pharmacokinetics
time) is an important tool in the discovery and development of new drugs .
Result of Action
It’s known that amines can react with acid chlorides to form amides , which could potentially result in various biochemical changes.
Action Environment
It’s known that aminopyralid, a pyridine carboxylic acid active ingredient, provides systemic control of target species with good tolerance of cool- and warm-season grasses . This suggests that environmental factors such as temperature could potentially influence the action, efficacy, and stability of this compound.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-Phenylpyridin-4-amine typically involves the reaction of 2-bromopyridine with aniline in the presence of a palladium catalyst The reaction is carried out under an inert atmosphere, usually nitrogen, and at elevated temperatures
Industrial Production Methods: In an industrial setting, the production of this compound can be scaled up using continuous flow reactors. These reactors allow for better control over reaction conditions, such as temperature and pressure, leading to higher yields and purity of the final product. The use of automated systems also reduces the risk of human error and increases the efficiency of the production process.
Chemical Reactions Analysis
Types of Reactions: 2-Phenylpyridin-4-amine undergoes various chemical reactions, including:
Oxidation: The amino group can be oxidized to form nitroso or nitro derivatives.
Reduction: The compound can be reduced to form corresponding amines or hydrazines.
Substitution: The phenyl group can undergo electrophilic substitution reactions, such as nitration or sulfonation.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Electrophilic substitution reactions often require strong acids like sulfuric acid or nitric acid.
Major Products Formed:
Oxidation: Nitroso-2-phenylpyridin-4-amine, Nitro-2-phenylpyridin-4-amine.
Reduction: this compound hydrazine.
Substitution: 4-Nitro-2-phenylpyridine, 4-Sulfonyl-2-phenylpyridine.
Scientific Research Applications
2-Phenylpyridin-4-amine has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex organic molecules. Its derivatives are studied for their electronic properties and potential use in organic electronics.
Biology: The compound is investigated for its potential as a ligand in coordination chemistry, which can be used to study metal-ligand interactions in biological systems.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate. Its derivatives are being studied for their potential anti-cancer and anti-inflammatory properties.
Industry: It is used in the production of dyes and pigments due to its ability to form stable colored compounds.
Comparison with Similar Compounds
2-Phenylpyridin-4-amine can be compared with other similar compounds, such as:
2-Phenylpyridine: Lacks the amino group, making it less reactive in certain chemical reactions.
4-Aminopyridine: Lacks the phenyl group, which affects its electronic properties and reactivity.
2-Aminopyridine: Similar structure but with the amino group at a different position, leading to different reactivity and applications.
The uniqueness of this compound lies in its combination of the phenyl and amino groups, which provides a unique set of chemical properties and reactivity patterns, making it a valuable compound in various fields of research.
Properties
IUPAC Name |
2-phenylpyridin-4-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H10N2/c12-10-6-7-13-11(8-10)9-4-2-1-3-5-9/h1-8H,(H2,12,13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CHVKPWIABFICLK-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=NC=CC(=C2)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H10N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00376494 | |
| Record name | 2-phenylpyridin-4-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00376494 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
170.21 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
21203-86-1 | |
| Record name | 2-Phenyl-4-pyridinamine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=21203-86-1 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2-phenylpyridin-4-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00376494 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details







Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
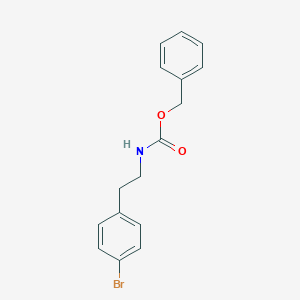

![1-[4-(aminomethyl)phenyl]-N-methylmethanesulfonamide](/img/structure/B112200.png)


